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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Propanol-1,1-d2 is a deuterated isotopologue of n-propanol, where two hydrogen atoms on

the first carbon atom (C1) are replaced with deuterium atoms. This selective isotopic labeling

makes it a valuable tool in various scientific disciplines, including mechanistic studies of

chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal

standard in mass spectrometry-based analyses. Its chemical and physical properties are

similar to that of its non-deuterated counterpart, but the presence of deuterium provides a

unique spectroscopic signature.

Physicochemical Properties
The key physicochemical properties of 1-Propanol-1,1-d2 are summarized in the table below.

These values are primarily sourced from commercial supplier data.[1][2][3]
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Property Value

CAS Number 40422-04-6

Linear Formula CH₃CH₂CD₂OH[1][3]

Molecular Weight 62.11 g/mol [1][3]

Appearance Colorless liquid

Boiling Point 97 °C (lit.)[1][2]

Melting Point -127 °C (lit.)[1][2]

Density 0.830 g/mL at 25 °C[1][3]

Flash Point 15 °C (59.0 °F) - closed cup[1][3]

Isotopic Purity ≥98 atom % D[1][2]

Synthesis
A common and effective method for the synthesis of 1-Propanol-1,1-d2 is the reduction of a

suitable propanoic acid derivative, such as an ester, with a deuterated reducing agent. The

following protocol describes the synthesis via the reduction of ethyl propionate using Lithium

Aluminum Deuteride (LiAlD₄).

Experimental Protocol: Reduction of Ethyl Propionate
with LiAlD₄
Reaction Scheme:

CH₃CH₂COOCH₂CH₃ + LiAlD₄ → CH₃CH₂CD₂OH + LiAl(OCH₂CH₃)₄

Materials:

Ethyl propionate

Lithium Aluminum Deuteride (LiAlD₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous sodium sulfate

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is

charged with a suspension of Lithium Aluminum Deuteride in anhydrous diethyl ether. The

flask is cooled to 0 °C in an ice bath.

Addition of Ester: A solution of ethyl propionate in anhydrous diethyl ether is added dropwise

to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10

°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then refluxed for 2-4 hours to ensure complete reduction.

Quenching: The reaction mixture is cooled in an ice bath. The excess LiAlD₄ is cautiously

quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium

hydroxide, and then more water.

Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined

organic phases are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered,

and the solvent is removed by distillation. The resulting crude 1-Propanol-1,1-d2 is then

purified by fractional distillation.

Safety Note: Lithium Aluminum Deuteride reacts violently with water and protic solvents. All

manipulations must be carried out under strictly anhydrous conditions.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 1-Propanol-1,1-d2.

Spectroscopic Data (Predicted)
While experimental spectra for 1-Propanol-1,1-d2 are not readily available in public databases,

its spectroscopic features can be reliably predicted based on the known spectra of 1-propanol

and the principles of isotopic substitution.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Propanol-1,1-d2 will be significantly different from that of 1-

propanol at the C1 position.

CH₃ (C3): A triplet at approximately 0.9 ppm, coupled to the C2 protons.

CH₂ (C2): A quartet at approximately 1.6 ppm, coupled to the C3 protons. The coupling to

the deuterons at C1 will likely not be resolved in a standard ¹H spectrum.

CD₂OH (C1): The signal for the protons at the C1 position will be absent.

OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three main signals.

C3 (CH₃): A signal at approximately 10 ppm.

C2 (CH₂): A signal at approximately 26 ppm.

C1 (CD₂): A signal at approximately 64 ppm. Due to the coupling with two deuterium atoms

(spin I=1), this signal will appear as a quintet (2nI+1 = 221+1 = 5).

Infrared (IR) Spectroscopy
The most significant change in the IR spectrum compared to 1-propanol will be the C-D

stretching vibrations.

O-H stretch: A broad band around 3300-3400 cm⁻¹.
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C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

C-D stretch: The characteristic C-D stretching vibrations are expected to appear in the region

of 2100-2200 cm⁻¹, which is a region with few other absorptions. This is a key diagnostic

feature.

C-O stretch: A band around 1050-1070 cm⁻¹.

Safety Information
1-Propanol-1,1-d2 is a flammable liquid and can cause serious eye damage. It may also cause

drowsiness or dizziness.[1][2] Standard laboratory safety precautions should be taken when

handling this compound.

Hazard GHS Pictogram Hazard Statement
Precautionary
Statement

Flammable Liquid GHS02 (Flame)

H225: Highly

flammable liquid and

vapour.[1][2]

P210: Keep away

from heat, hot

surfaces, sparks,

open flames and other

ignition sources. No

smoking.[1][2]

Serious Eye Damage GHS05 (Corrosion)
H318: Causes serious

eye damage.[1][2]

P280: Wear protective

gloves/protective

clothing/eye

protection/face

protection.[1][2]

Specific Target Organ

Toxicity

GHS07 (Exclamation

Mark)

H336: May cause

drowsiness or

dizziness.[1][2]

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.[1][2]
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Applications
The primary applications of 1-Propanol-1,1-d2 stem from its isotopic labeling.

Mechanistic Studies: Used as a tracer to investigate reaction mechanisms involving the C-H

bonds at the C1 position of propanol.

Metabolic Studies: In drug development, it can be used to study the metabolic fate of

propanol-containing moieties, as the deuterium label allows for tracking by mass

spectrometry.

Internal Standard: Its distinct mass allows it to be used as an internal standard for the

quantification of 1-propanol and related compounds in complex matrices.

Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow for identifying 1-Propanol-1,1-d2 based on its

predicted spectroscopic data.

Caption: Spectroscopic identification of 1-Propanol-1,1-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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